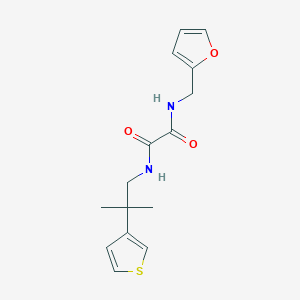

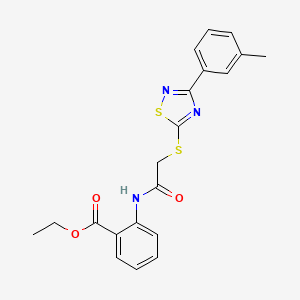

![molecular formula C7H6N2O5S B2987845 1,3-二氧代-3,4-二氢-1H-吡咯并[2,1-c][1,4]恶嗪-7-磺酰胺 CAS No. 2138217-17-9](/img/structure/B2987845.png)

1,3-二氧代-3,4-二氢-1H-吡咯并[2,1-c][1,4]恶嗪-7-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a structure similar to “1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide” belong to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been synthesized and studied .科学研究应用

合成和表征

大量研究致力于恶嗪衍生物的合成和表征,包括对这些化合物稳定性和水解的研究。Moloney 等人(1992 年)使用质子核磁共振波谱法进行定性分析,研究了各种苯并恶嗪和吡啶恶嗪衍生物的水解,发现这些化合物的稳定性受取代基的电子效应影响 (Moloney、Craik 和 Iskander,1992 年)。Nematollahi 等人(2014 年)开发了一种简便的电化学方法来合成新的磺酰胺衍生物,展示了一种环保方法 (Nematollahi、Davarani、Mirahmadpour 和 Varmaghani,2014 年)。

生物活性及应用

对磺酰胺衍生物的研究还探索了它们的生物活性和在医学和药理学中的潜在应用。Aly(2011 年)合成了带有生物活性磺酰胺部分的新型吡咯烷酮和吡唑并[1,5-a][1,3,5]三嗪衍生物,评价了它们对乳腺癌细胞系 MCF7 的体外抗癌活性,其中许多化合物显示出有希望的细胞毒活性 (Aly,2011 年)。Brewster 等人(1991 年)制备了二氢吡啶化学递送系统,用于治疗脑弓形虫病的几种磺酰胺,突出了药物递送的新方法 (Brewster、Deyrup、Seyda 和 Bodor,1991 年)。

磺酰胺杂化物的进展

Ghomashi 等人(2022 年)最近的研究重点是设计和开发具有各种生物活性杂环部分的磺酰胺杂化物,展示了它们广泛的生物活性。这些综述介绍了该领域的最新进展,展示了磺酰胺杂化物作为新型治疗剂的潜力 (Ghomashi、Ghomashi、Aghaei 和 Massah,2022 年)。

作用机制

Target of Action

The primary target of this compound is caspase-3 , a key enzyme involved in apoptosis . Caspase-3 is a cysteine protease that cleaves other proteins and inactivates them, playing a crucial role in the progression of neurodegenerative disorders such as Alzheimer’s disease .

Mode of Action

The compound interacts with caspase-3, inhibiting its activity This inhibition prevents the enzyme from cleaving other proteins, thereby reducing apoptosis

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting caspase-3 . This inhibition can disrupt the normal progression of apoptosis, potentially affecting a range of biological processes. For instance, it may influence the progression of neurodegenerative disorders, which are often associated with excessive apoptosis of neurons .

Pharmacokinetics

A related compound, 1,3-dioxo-4-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]quinoline, has been studied, and it was found that altering the partition coefficient (log p), conformational minimum energy (cme), and the lowest unoccupied molecular orbital energy (e lumo) could increase its biological activity . These findings may provide some insights into the pharmacokinetics of 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide.

Result of Action

The primary result of the compound’s action is the inhibition of caspase-3, which can reduce apoptosis . This could potentially slow the progression of neurodegenerative disorders and other conditions associated with excessive apoptosis.

属性

IUPAC Name |

1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZHPWAEXFGPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

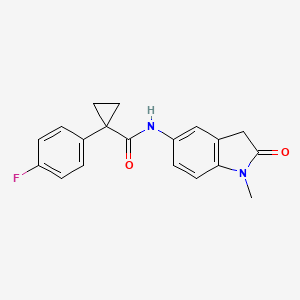

![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)

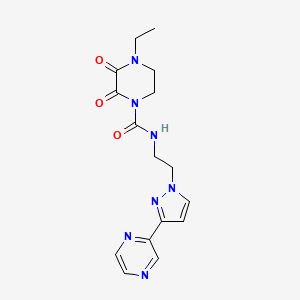

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)

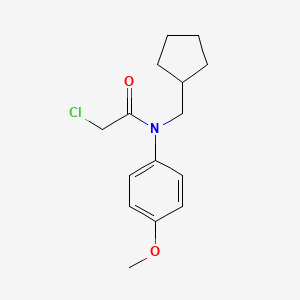

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)

![2-methoxy-3-{5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl methyl ether](/img/structure/B2987777.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)